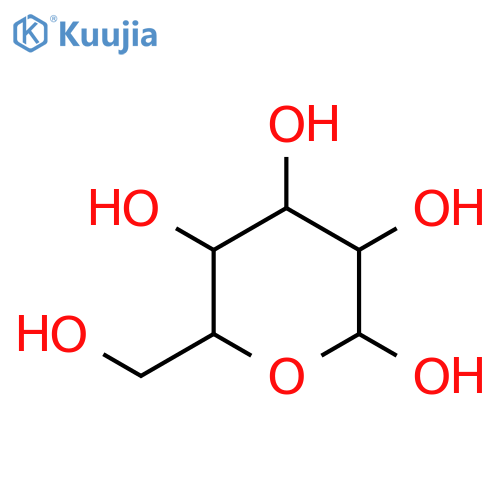Cas no 478529-33-8 (D-Glucose-6-13C-6-C-d2)

D-Glucose-6-13C-6-C-d2 structure
商品名:D-Glucose-6-13C-6-C-d2
D-Glucose-6-13C-6-C-d2 化学的及び物理的性質
名前と識別子
-
- D-Glucose-6-13C-6,6-C-d2(9CI)
- D-[6-13C,6,6'-2H2]GLUCOSE
- D-Glucose-6-13C-6-C-d2
- 6,6'-2H2]GLUCOSE
- 478529-33-8
- D-[6-13C;6,6'-2H2]glucose
- D-Glucose-6-13C,6,6-d2, 99 atom % 13C, 98 atom % D, 98% (CP)
- (3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol
-
- インチ: InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2
- InChIKey: WQZGKKKJIJFFOK-UHFFFAOYSA-N
- ほほえんだ: C(O)C1OC(O)C(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 183.079
- どういたいしつりょう: 183.079
- 同位体原子数: 3
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 5
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _2.9
- トポロジー分子極性表面積: 118A^2
じっけんとくせい
- PSA: 110.38000
- LogP: -3.22140
D-Glucose-6-13C-6-C-d2 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Omicron Biochemicals | GLC-040-0.50g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.50g |
$1075 | 2025-03-21 | ||
| Omicron Biochemicals | GLC-040-1.0g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 1.0g |
$1780 | 2025-03-21 | ||
| TRC | G595038-5mg |
D-Glucose-6-13C-6-C-d2 |
478529-33-8 | 5mg |
$207.00 | 2023-05-18 | ||
| Omicron Biochemicals | GLC-040-0.050g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.050g |
$220 | 2025-03-21 | ||
| Omicron Biochemicals | GLC-040-0.25g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.25g |
$645 | 2025-03-21 | ||
| Omicron Biochemicals | GLC-040-1g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 1g |
$1460 | 2023-09-21 | ||
| Omicron Biochemicals | GLC-040-0.10g |
D-[6-13C;6,6'-2H2]glucose |
478529-33-8 | 0.10g |
$345 | 2025-03-21 | ||
| TRC | G595038-50mg |
D-Glucose-6-13C-6-C-d2 |
478529-33-8 | 50mg |
$1642.00 | 2023-05-18 |
D-Glucose-6-13C-6-C-d2 関連文献
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
478529-33-8 (D-Glucose-6-13C-6-C-d2) 関連製品
- 6155-35-7(α-L-Rhamnose monohydrate)
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 9002-18-0(Agar)
- 97-30-3(Methyl a-D-Glucopyranoside)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 58-86-6(D(+)-Xylose)
- 585-88-6(Maltitol)
- 63-42-3(Lactose)
- 87-72-9(L-Arabinose)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
